molecular formula C8H12O2 B100004 1-Cyclohexenylacetic acid CAS No. 18294-87-6

1-Cyclohexenylacetic acid

Cat. No.: B100004
CAS No.: 18294-87-6
M. Wt: 140.18 g/mol
InChI Key: KDFBPHXESBPHTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexenylacetic acid can be synthesized through various methods. One common method involves the reaction of cyclohexanone with acetonitrile in the presence of a catalyst. The reaction conditions typically include high temperatures and acidic conditions . Another method involves the reaction of cyclohexanone with cyanoacetic acid, using n-hexane as a solvent and ammonium acetate as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form cyclohexylacetic acid.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexylacetic acid.

    Substitution: Formation of halogenated cyclohexenylacetic acid derivatives.

Scientific Research Applications

1-Cyclohexenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexanone: A ketone with a similar cyclohexane ring structure.

    Cyclohexylacetic acid: A reduced form of 1-cyclohexenylacetic acid.

    Cyclohexene: A simpler compound with a cyclohexene ring but without the acetic acid group.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and an acetic acid functional group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as its potential biological activities, further distinguishes it from similar compounds .

Properties

IUPAC Name

2-(cyclohexen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBPHXESBPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066356
Record name 1-Cyclohexene-1-acetic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18294-87-6
Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexenylacetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name 1-Cyclohexene-1-acetic acid
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Record name Cyclohex-1-enylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-cyclohexenylacetic acid?

A1: While not a pharmaceutical itself, this compound serves as a valuable building block in organic synthesis. Research shows its use in Friedel-Crafts reactions with benzene, leading to the formation of various cyclohexyl derivatives [, ]. These reactions are essential for creating complex molecules in organic chemistry, particularly in pharmaceutical and materials science. Additionally, this compound is a significant constituent of Tiliacora triandra extracts, a plant with traditional medicinal uses [].

Q2: Are there efficient methods for synthesizing this compound?

A2: Yes, a recent study describes a novel method for preparing this compound []. This two-step process involves:

    Q3: Does the natural occurrence of this compound have any biological implications?

    A3: this compound is found in Tiliacora triandra leaf extracts, which have demonstrated antioxidant properties in vitro []. While the extract itself showed some genotoxic effects at specific concentrations in lymphocyte and HeLa cell lines, further research is needed to understand the specific role and potential effects of this compound in biological systems.

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